molecular formula C13H8Cl3NO B5815092 2,3-dichloro-N-(2-chlorophenyl)benzamide

2,3-dichloro-N-(2-chlorophenyl)benzamide

Cat. No. B5815092
M. Wt: 300.6 g/mol
InChI Key: SJIMEIMKFALWJW-UHFFFAOYSA-N
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Description

2,3-dichloro-N-(2-chlorophenyl)benzamide, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic, anti-inflammatory, and antipyretic properties. Diclofenac belongs to the phenylacetic acid class of NSAIDs and is structurally similar to other drugs such as ibuprofen and naproxen.

Mechanism of Action

The mechanism of action of 2,3-dichloro-N-(2-chlorophenyl)benzamide involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are responsible for the synthesis of prostaglandins from arachidonic acid. Prostaglandins are important mediators of inflammation, pain, and fever. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects
Diclofenac has been shown to have a wide range of biochemical and physiological effects. It has been found to decrease the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It also inhibits the migration of neutrophils to the site of inflammation and reduces the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tissue destruction. In addition, this compound has been shown to have antioxidant properties and to inhibit the proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

Diclofenac has several advantages for lab experiments. It is readily available and relatively inexpensive. It has a well-established mechanism of action and has been extensively studied in both in vitro and in vivo models. However, 2,3-dichloro-N-(2-chlorophenyl)benzamide also has some limitations. It has a short half-life and is rapidly metabolized, which may limit its effectiveness in some experimental settings. In addition, it has been shown to have some toxic effects on liver and kidney function, which may need to be taken into account when designing experiments.

Future Directions

There are several future directions for research on 2,3-dichloro-N-(2-chlorophenyl)benzamide. One area of interest is the development of new formulations of this compound that may improve its bioavailability and effectiveness. Another area of research is the investigation of this compound as a potential therapy for other inflammatory conditions such as inflammatory bowel disease and multiple sclerosis. Additionally, there is a growing interest in the use of this compound as an anticancer agent, and further studies are needed to elucidate its mechanism of action and potential therapeutic applications.
Conclusion
In conclusion, this compound is a widely used NSAID that has been extensively studied for its therapeutic potential in various inflammatory conditions. Its mechanism of action involves the inhibition of COX enzymes, which reduces the production of prostaglandins and leads to a reduction in inflammation, pain, and fever. Diclofenac has several advantages for lab experiments, but also has some limitations that need to be taken into account. There are several future directions for research on this compound, including the development of new formulations and the investigation of its potential as an anticancer agent.

Synthesis Methods

The synthesis of 2,3-dichloro-N-(2-chlorophenyl)benzamide involves the reaction between 2,3-dichloroaniline and 2-chlorobenzoyl chloride in the presence of a base such as sodium bicarbonate or triethylamine. The resulting product is then purified by recrystallization from a suitable solvent. The yield of this compound is typically around 70-80%.

Scientific Research Applications

Diclofenac has been extensively studied for its therapeutic potential in various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and gout. It has also been investigated for its analgesic effects in postoperative pain, dental pain, and migraine headaches. In addition, 2,3-dichloro-N-(2-chlorophenyl)benzamide has been shown to have anticancer properties and is being studied for its potential in cancer therapy.

properties

IUPAC Name

2,3-dichloro-N-(2-chlorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl3NO/c14-9-5-1-2-7-11(9)17-13(18)8-4-3-6-10(15)12(8)16/h1-7H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJIMEIMKFALWJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C(=CC=C2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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